molecular formula C11H21Cl2N3S B2962535 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2137614-18-5

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B2962535
CAS No.: 2137614-18-5
M. Wt: 298.27
InChI Key: OZASQJWCKJHKTF-UHFFFAOYSA-N
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Description

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride (C₁₁H₂₁Cl₂N₃S, MW: 298.28 g/mol) is a piperidine-derived compound functionalized with a 4-methylthiazole moiety. It is primarily utilized in pharmaceutical research as a synthetic intermediate or bioactive scaffold . The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications. Its structural uniqueness lies in the spatial arrangement of the thiazole and piperidine rings, which influences molecular interactions and conformational flexibility.

Properties

IUPAC Name

3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S.2ClH/c1-8-5-14(4-3-10(8)12)6-11-9(2)13-7-15-11;;/h7-8,10H,3-6,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASQJWCKJHKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=C(N=CS2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with piperidine and subsequent reduction to form the amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development due to its bioactive thiazole ring.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers of Thiazole Substituents

Compound : 3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride

  • Molecular Formula : C₁₁H₂₁Cl₂N₃S
  • MW : 298.28 g/mol
  • CAS : EN300-736822
  • Key Difference : Methyl group at the 2-position of the thiazole ring instead of 4-position.
  • Implications : Altered electronic distribution and steric hindrance may affect binding affinity to biological targets. The 2-methyl substitution could reduce planarity compared to the 4-methyl analog, impacting interactions with hydrophobic pockets in enzymes or receptors.

Variation in Amine Substituents

Compound : N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride

  • Molecular Formula : C₈H₁₄Cl₂N₂S
  • MW : 241.24 g/mol
  • CAS : 921075-28-7
  • Key Difference : Cyclopropanamine replaces the piperidin-4-amine group.
  • Implications : The smaller cyclopropane ring reduces steric bulk but may limit hydrogen-bonding capacity. This could lower binding specificity in targets requiring rigid, cyclic amine interactions.

Alkyl Chain Modifications

Compound : Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride

  • Molecular Formula : C₈H₁₆Cl₂N₂S
  • MW : 259.20 g/mol
  • CAS : CID 130564556
  • Key Difference : Propylamine chain replaces the piperidine ring.
  • However, the absence of a cyclic amine may reduce metabolic stability.

Functional Group Substitutions on Thiazole

Compound : {[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride

  • Molecular Formula : C₇H₁₄Cl₂N₂OS
  • MW : 257.18 g/mol
  • CAS : 1082119-61-6
  • Key Difference : Methoxymethyl group replaces the methyl group on thiazole.
  • Implications : The methoxy group introduces polarity, improving aqueous solubility. However, increased hydrophilicity might reduce membrane permeability in biological systems.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) CAS Number Key Structural Features Notable Properties
Target Compound C₁₁H₂₁Cl₂N₃S 298.28 EN300-736817 4-methylthiazole, piperidin-4-amine High purity (95%), dihydrochloride salt
3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride C₁₁H₂₁Cl₂N₃S 298.28 EN300-736822 2-methylthiazole Diastereomeric mixture
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride C₈H₁₄Cl₂N₂S 241.24 921075-28-7 Cyclopropanamine Lower steric bulk, reduced MW
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride C₈H₁₆Cl₂N₂S 259.20 CID 130564556 Propylamine chain Flexible backbone
{[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride C₇H₁₄Cl₂N₂OS 257.18 1082119-61-6 Methoxymethyl-thiazole Enhanced polarity

Research Findings and Implications

  • Stereochemical Impact : The target compound’s diastereomeric form (CAS: 2137733-22-1) highlights the importance of chirality in bioactivity, as enantiomers may exhibit divergent pharmacokinetic profiles .
  • Synthetic Utility : Derivatives like the cyclopropanamine analog (CAS: 921075-28-7) are preferred for fragment-based drug design due to their compact size and modularity .
  • Solubility vs. Permeability Trade-off : Methoxymethyl-substituted analogs (e.g., CAS: 1082119-61-6) demonstrate how polar groups improve solubility but may necessitate prodrug strategies for cellular uptake .

Biological Activity

3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring substituted with a thiazole moiety, which is known to influence biological activity. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and neuropharmacological properties.

Structure and Composition

  • IUPAC Name : 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride
  • Molecular Formula : C11H19N3S·2ClH
  • Molecular Weight : 276.24 g/mol

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
Purity≥95%
Storage TemperatureRoom Temperature

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine have MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The presence of halogen substituents in similar compounds has been linked to enhanced bioactivity, suggesting that structural modifications can significantly impact efficacy .

Antifungal Activity

This compound's thiazole component may contribute to antifungal activity, as thiazole derivatives are often studied for their potential against fungal pathogens.

Research Insights:

  • Certain piperidine derivatives demonstrated antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
  • The efficacy against fungal strains varies based on the specific structure and substituents present on the piperidine ring.

Neuropharmacological Effects

The potential neuropharmacological applications of this compound are under investigation due to its structural similarities with known modulators of neurotransmitter systems.

Notable Studies:

Case Study 1: Antibacterial Evaluation

In a study assessing various piperidine derivatives, 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine was tested alongside other compounds for its antibacterial efficacy against a panel of bacterial strains. The results indicated promising activity against both S. aureus and E. coli, supporting its potential as an antibacterial agent.

Case Study 2: Antifungal Screening

A comprehensive screening of thiazole-containing compounds revealed that those with piperidine moieties exhibited antifungal properties. The compound was evaluated in vitro against several fungal strains, showing effective inhibition at specified concentrations.

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